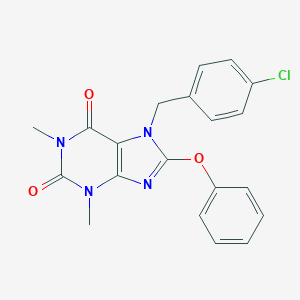
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as Ro 31-8220, and it belongs to the family of purine derivatives.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the protein kinase, preventing the phosphorylation of its substrates. This inhibition of protein kinases leads to the modulation of several cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione have been studied in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, including leukemia cells, breast cancer cells, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high potency and specificity for protein kinases. This compound has been shown to have inhibitory effects on several protein kinases, making it a useful tool for studying the role of protein kinases in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Careful dose-response studies and specificity assays should be performed to ensure the validity of the experimental results.
Direcciones Futuras
For the research of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione include the development of more specific and potent inhibitors of protein kinases. This compound has shown promising results in inhibiting several protein kinases, but more research is needed to understand its full potential in modulating cellular processes. In addition, the use of this compound in combination with other drugs or therapies should be explored for its potential synergistic effects. Finally, the development of new methods for the delivery of this compound to target tissues or cells should be investigated to improve its efficacy and reduce potential toxicity.
Métodos De Síntesis
The synthesis method for 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the condensation of 4-chlorobenzylamine with 3,7-dimethylxanthine to form 7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione. The second step involves the reaction of this intermediate compound with phenoxyacetyl chloride to form 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. This synthesis method has been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase G (PKG). These protein kinases are involved in many cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Propiedades
Fórmula molecular |
C20H17ClN4O3 |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O3/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clave InChI |
PFVKIEILYFQLHI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)





![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)